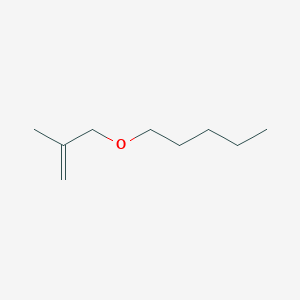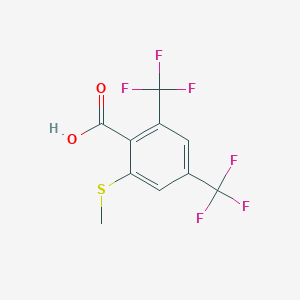
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring and a methyl ester group at the propionate side chain. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylimidazole with methyl 3-bromopropionate under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromopropionate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring can coordinate with metal ions, affecting various biochemical processes. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-imidazol-1-yl)propionate: Lacks the phenyl group, resulting in different biological activities.
2-Phenylimidazole: Lacks the propionate side chain, affecting its solubility and reactivity.
Methyl 3-(2-methyl-1H-imidazol-1-yl)propionate: Contains a methyl group instead of a phenyl group, altering its chemical properties.
Uniqueness
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate is unique due to the presence of both the phenyl group and the propionate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
methyl 3-(2-phenylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-12(16)7-9-15-10-8-14-13(15)11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
InChI 键 |
CZTSVPFTLHVEQO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCN1C=CN=C1C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(1,2,4-Triazol-1-yl)-1H-indol-3-yl]ethyl alcohol](/img/structure/B8434754.png)
![2-[(6-Amino-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8434765.png)












